![molecular formula C18H19N7O B5396945 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine, also known as TAPP, is a compound that has been extensively studied for its potential therapeutic applications. TAPP is a piperazine derivative that has been synthesized by modifying the chemical structure of existing drugs. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Wirkmechanismus
The exact mechanism of action of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is its potential toxicity. Further studies are needed to determine the safety of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine. One of the main areas of research is the development of new derivatives of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine in human clinical trials. Furthermore, the potential use of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases should also be explored.
Synthesemethoden
The synthesis of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine involves a multistep process that requires the use of various chemical reagents. The starting materials for the synthesis are 4-(2-pyridinyl)piperazine and phenylacetic acid. The first step involves the reaction of 4-(2-pyridinyl)piperazine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with phenylacetic acid to form the intermediate compound, which is subsequently converted to 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine by reacting it with sodium azide. The final product is obtained by recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to have analgesic properties, which makes it a potential candidate for the treatment of pain. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)-2-(tetrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(17(25-14-20-21-22-25)15-6-2-1-3-7-15)24-12-10-23(11-13-24)16-8-4-5-9-19-16/h1-9,14,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOYTBATCRRNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.